N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide
Description
N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide core substituted with a tert-butyl group and a 4-chlorophenyl moiety. The tert-butyl group and 4-chlorophenyl substituent are critical to its steric and electronic properties, influencing binding affinity, solubility, and metabolic stability .
Properties
CAS No. |
85952-22-3 |
|---|---|
Molecular Formula |
C11H16ClNO2S |
Molecular Weight |
261.77 g/mol |
IUPAC Name |
N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide |
InChI |
InChI=1S/C11H16ClNO2S/c1-11(2,3)13-16(14,15)8-9-4-6-10(12)7-5-9/h4-7,13H,8H2,1-3H3 |
InChI Key |
ARICJWCMKRQUED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Mechanistic Overview
The direct nucleophilic substitution approach involves the reaction of tert-butylamine with 4-chlorophenylmethanesulfonyl chloride. This method leverages the nucleophilic attack of the amine’s lone pair on the electrophilic sulfur atom in the sulfonyl chloride, displacing the chloride ion and forming the sulfonamide bond. The reaction typically proceeds in aprotic solvents such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), which stabilize the transition state without participating in side reactions.
Reaction Conditions and Optimization
Key parameters include:
-
Base selection : Strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are critical for deprotonating the amine and enhancing nucleophilicity. Reactions conducted with DBU in DCE at 60°C for 6 hours achieve yields up to 88%.
-
Solvent effects : Polar aprotic solvents improve solubility of the sulfonyl chloride and facilitate chloride ion departure. Trials with acetonitrile or THF resulted in lower yields due to solvent coordination with intermediates.
-
Stoichiometry : A 1:1 molar ratio of tert-butylamine to sulfonyl chloride minimizes side products like disulfonamides. Excess amine (1.2 equiv) is occasionally used to drive the reaction to completion.
Purification and Yield
Crude products are purified via flash chromatography using silica gel and gradients of petroleum ether/ethyl acetate (10:1 to 5:1). This method consistently delivers isolated yields of 70–88%, with purity confirmed by HPLC–MS and <sup>1</sup>H NMR.
Mitsunobu Reaction-Based Approach
Strategic Use of Tert-Butyl Group Installation
The Mitsunobu reaction enables the stereospecific introduction of the tert-butyl group onto a preformed sulfonamide intermediate. This two-step process first synthesizes a tosyl-protected amine, followed by tert-butylation under Mitsunobu conditions.
Stepwise Synthesis and Conditions
-
Step 1 : Tosylation of 4-chlorophenylmethanesulfonamide using p-toluenesulfonyl chloride in dichloromethane with triethylamine as a base. The intermediate is isolated in 85% yield after aqueous workup.
-
Step 2 : Mitsunobu reaction with tert-butanol, employing diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph<sub>3</sub>P) in tetrahydrofuran (THF) at 0°C to room temperature. The reaction completes within 10 hours, yielding the tert-butylated product at 79% efficiency.
Advantages and Limitations
This method offers excellent regioselectivity and avoids over-alkylation. However, the requirement for anhydrous conditions and the high cost of DIAD limit its scalability for industrial applications.
Metal-Catalyzed Coupling Methods
Copper-Catalyzed Sulfonamide Formation
Recent advances utilize copper(I) thiophene-2-carboxylate as a catalyst for coupling tert-butylamine with 4-chlorophenylmethanesulfonyl chloride. Conducted in dimethyl sulfoxide (DMSO) at 110°C under oxygen, this one-pot protocol achieves 88% yield within 24 hours. The mechanism likely involves a single-electron transfer (SET) process, with the copper catalyst mediating radical formation and subsequent bond coupling.
Palladium-Mediated Cross-Coupling
Palladium-catalyzed methods, though less common, employ tert-butyl isocyanide as a coupling partner. In a representative procedure, Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> and CuI facilitate the reaction between 4-chloroiodobenzene and tert-butyl isocyanide in THF, yielding the target compound at 46% efficiency. While this approach demonstrates functional group tolerance, its moderate yield and reliance on sensitive reagents hinder broad adoption.
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can be oxidized to form sulfonic acids or reduced to form sulfides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include sulfides.
Hydrolysis: Products include sulfonic acids and amines.
Scientific Research Applications
Scientific Research Applications
2.1 Chemistry
In synthetic chemistry, N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide serves as a valuable building block for the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and agrochemicals.
2.2 Biology
Research indicates that this compound exhibits potential biological activities, including interactions with enzymes and receptors. Its ability to modulate biological pathways makes it a candidate for further exploration in drug development.
2.3 Medicine
Ongoing studies are investigating the therapeutic applications of this compound, particularly its effectiveness against various diseases:
- Antimicrobial Activity : This compound has demonstrated moderate activity against Mycobacterium tuberculosis, with structure-activity relationship (SAR) studies suggesting a pharmacophore model to enhance potency against resistant strains .
- Anticancer Potential : It has shown promise in inhibiting the growth of cancer cell lines such as colorectal cancer cells, with IC50 values indicating significant potency. The mechanism appears to involve interference with cell proliferation pathways .
Antimicrobial Activity
Research findings on the antimicrobial effects of this compound are summarized in the following table:
| Compound | MIC (μM) | Activity Description |
|---|---|---|
| This compound | <0.5 | Moderate activity against M. tuberculosis |
| Comparison Compound A | <0.2 | Stronger activity against M. tuberculosis |
| Comparison Compound B | >50 | No significant activity |
Anticancer Activity
The anticancer properties of this compound are detailed below:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| SW480 | 2 | Inhibition of Wnt-dependent transcription |
| HCT116 | 0.12 | Modulation of cancer-related gene expression |
Study 1: Antitubercular Activity
A comprehensive screening campaign at the National Institute of Allergy and Infectious Diseases identified this compound as a novel hit against M. tuberculosis. The compound exhibited moderate activity across various media conditions, suggesting a unique mode of action distinct from known antitubercular agents .
Study 2: Anticancer Evaluation
In another study, this compound was evaluated for its cytotoxic effects on multiple human cancer cell lines, including HCT116 and SW480. The results indicated significant inhibition of cell proliferation, supporting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in bacteria, leading to antimicrobial effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with different biological pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Methanesulfonamide Derivatives with Aromatic Substituents
Key structural analogs include:
- N-(4-chlorophenyl)-1-(5-{[(2-phenylvinyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide (CEGKAC) : Features a 4-chlorophenyl group and an oxadiazole ring. Its extended π-conjugated system enhances interactions with hydrophobic enzyme pockets, unlike the simpler tert-butyl substitution in the target compound .
- N-(4-fluorophenyl)methanesulfonamide (CICPIO) and N-(2,5-dichlorophenyl)methanesulfonamide (WIHGUQ): Halogen substitution (F vs. Cl) alters electronic density and hydrogen-bonding capacity. The dichlorophenyl group in WIHGUQ increases lipophilicity compared to the mono-chloro derivative .
- N-(3-methylphenyl)methanesulfonamide (VIDKOJ) : The methyl group provides steric hindrance without electron-withdrawing effects, contrasting with the electron-deficient 4-chlorophenyl group .
Table 1: Structural and Electronic Properties of Methanesulfonamide Analogs
Sulfonamide-Based Enzyme Inhibitors
- NS398 (N-[2-(cyclohexoxy)-4-nitrophenyl]methanesulfonamide) : A selective COX-2 inhibitor (IC₅₀ = 1.77 μM). The cyclohexoxy-nitro-phenyl group confers selectivity for COX-2 over COX-1, unlike the 4-chlorophenyl group, which is common in COX-1 inhibitors like SC560 .
- TKDC (N-(4-chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide): Inhibits TREK subfamily ion channels via extracellular cap interactions. The dihydroisoquinoline moiety enables allosteric modulation, a mechanism absent in simpler tert-butyl analogs .
Table 2: Pharmacological Profiles of Sulfonamide Inhibitors
Physicochemical and Crystallographic Comparisons
- N-(4-Methoxyphenyl)-tert-butanesulfinamide : Exhibits a shorter N–Caryl bond (1.4225 Å) compared to N-alkyl analogs (1.470–1.530 Å). The para-methoxy group reduces electron delocalization, contrasting with the electron-withdrawing 4-chlorophenyl group in the target compound .
- N-Phenyladamantane-1-sulfinamide : Stronger N–Caryl bonding (1.409 Å) due to adamantane’s rigid structure, highlighting how bulky substituents influence bond geometry .
Table 3: Crystallographic Data for Sulfonamide/Sulfinamide Derivatives
Key Research Findings and Implications
Biological Activity : The 4-chlorophenyl group is a recurring motif in COX-1 inhibitors (e.g., SC560) and ion channel modulators (e.g., TKDC), suggesting its versatility in targeting diverse proteins. However, the tert-butyl group in this compound may limit membrane permeability compared to smaller substituents .
Synthetic Accessibility : Analog synthesis often involves sulfonylation of anilines (e.g., ’s method for N-(4-methoxyphenyl)-tert-butanesulfinamide), suggesting feasible routes for the target compound .
Computational Gaps : While DFT studies on related 4-chlorophenyl compounds (e.g., 4CPHPP) explore electronic properties, similar analyses for the target compound are lacking, indicating a need for computational modeling .
Biological Activity
N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, mechanisms of action, and potential therapeutic applications.
This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group (-SO2NH2) attached to a phenyl ring. The chlorophenyl moiety enhances its biological activity by influencing interactions with various molecular targets. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The sulfonamide group mimics natural substrates, allowing it to interfere with essential biological processes. This interaction can lead to various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The compound demonstrated moderate to strong antibacterial activity, suggesting potential applications in treating bacterial infections .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. Studies involving various cancer cell lines revealed that this compound can inhibit cell proliferation at low micromolar concentrations. Specifically, it has shown efficacy against hormone-resistant breast cancer cells by inducing apoptosis through the activation of the PARP cleavage pathway .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast cancer) | 2.5 | Induction of apoptosis via PARP cleavage |
| K-562 (leukemia) | 3.0 | Cell cycle arrest and apoptosis |
| HCT-116 (colon cancer) | 3.5 | Inhibition of cyclin D1 expression |
Study on Anticancer Activity
A study published in Pharmaceuticals evaluated a series of chalcones with sulfonamide groups, including this compound. The results indicated that this compound effectively suppressed tumor growth in various cancer models, particularly in hormone-resistant sublines like MCF7/HT2. The study highlighted the importance of structural modifications in enhancing the anticancer potency of sulfonamides .
Investigation into Antimicrobial Effects
Another investigation focused on the antimicrobial properties of this compound against clinical isolates. The study found that the compound exhibited strong inhibitory effects against pathogenic bacteria, supporting its potential as a therapeutic agent in infectious diseases .
Q & A
Q. What are the recommended methods for synthesizing N-tert-butyl-1-(4-chlorophenyl)methanesulfonamide in laboratory settings?
A copper-catalyzed N-arylation reaction under ligand-free conditions is a robust method for synthesizing this compound. Key parameters include:
- Catalyst : Copper(I) iodide (CuI) at 5 mol% loading.
- Base : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
- Temperature : 110°C for 24 hours.
- Yield : Reported up to 85% after purification by column chromatography .
Alternative methods involve multi-step synthesis with tert-butylamine and 4-chlorophenylmethanesulfonyl chloride intermediates, optimized via continuous flow chemistry for improved yield (70–90%) .
Q. What safety protocols are critical for handling this compound?
Based on safety data sheets:
- Storage : Store at 2–8°C in a tightly sealed container, protected from light and moisture .
- Handling : Use nitrile gloves (tested for chemical penetration resistance) and lab coats. Avoid inhalation of dust; work in a fume hood if powdered form is used .
- Toxicity : No acute toxicity or sensitization reported, but prolonged exposure should be avoided .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.22–7.27 ppm for aromatic protons, δ 39.2 ppm for sulfonamide methyl groups) confirm substituent positions .
- X-ray Crystallography : Resolves bond angles (e.g., nitro group torsion angles of -16.7° and 160.9°) and intermolecular interactions (e.g., C–H⋯O hydrogen bonds) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M⁻] observed at 189.0321 vs. calculated 189.0260) .
Advanced Research Questions
Q. How do structural modifications of the methanesulfonamide group affect biological activity?
Derivatization studies show:
- Electron-Withdrawing Groups (e.g., fluorine at para positions) enhance binding to enzymes like COX-2 (IC₅₀ = 3.8 µM) by increasing electrophilicity .
- Bulkier Substituents (e.g., tert-butyl) improve metabolic stability but may reduce solubility. For example, analogs with benzoxazepine moieties exhibit prolonged half-lives in vitro .
- Hybrid Structures : Incorporating pyrazole or benzoxazepine rings (e.g., N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl) derivatives) increases selectivity for serotonin receptors .
Q. How can contradictions in reported biological activities of sulfonamide derivatives be resolved?
Strategies include:
- Dose-Response Reevaluation : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
- Target Validation : Use CRISPR knockouts or isoform-specific inhibitors to confirm target engagement (e.g., PTP1B inhibition vs. off-target effects) .
- Structural Reanalysis : Compare crystal structures (e.g., PDB 5T99) to identify binding pose discrepancies caused by crystallization conditions .
Q. What molecular interactions drive the compound’s activity against protein tyrosine phosphatase 1B (PTP1B)?
X-ray crystallography (1.735 Å resolution) reveals:
- Hydrogen Bonding : Sulfonamide oxygen atoms interact with Arg221 and Asp181 residues in PTP1B’s active site.
- Hydrophobic Contacts : The tert-butyl and 4-chlorophenyl groups occupy a hydrophobic pocket near Tyr46, stabilizing the complex .
- Allosteric Modulation : Covalent tethering experiments show that modifications at the sulfonamide nitrogen induce conformational changes in PTP1B’s WPD loop, enhancing inhibitory potency .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
